2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide
CAS No.: 946316-29-6
Cat. No.: VC4311380
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946316-29-6 |
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Molecular Formula | C16H12ClN3O2 |
Molecular Weight | 313.74 |
IUPAC Name | 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide |
Standard InChI | InChI=1S/C16H12ClN3O2/c17-12-5-3-11(4-6-12)15-8-14(20-22-15)9-16(21)19-13-2-1-7-18-10-13/h1-8,10H,9H2,(H,19,21) |
Standard InChI Key | ZRGQTMSZFOGDQZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide possesses the molecular formula C₁₆H₁₂ClN₃O₂ and a molar mass of 313.74 g/mol . Its IUPAC name, 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide, reflects the integration of three key moieties:
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A 4-chlorophenyl group at the 5-position of the isoxazole ring
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An acetamide linker bridging the isoxazole and pyridine rings
The stereoelectronic configuration, confirmed via X-ray crystallography and NMR spectroscopy, reveals planarity in the isoxazole-chlorophenyl system and a 120° dihedral angle between the pyridine and acetamide groups .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.32 (d, J=4.8 Hz, 1H), 7.85 (d, J=8.0 Hz, 2H, chlorophenyl-H), 7.52 (d, J=8.0 Hz, 2H), 6.78 (s, 1H, isoxazole-H), 3.82 (s, 2H, CH₂).
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¹³C NMR: 167.2 (C=O), 159.8 (isoxazole-C3), 138.4 (pyridine-C3), 134.9 (Cl-C para), 128.7–126.3 (aromatic carbons).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 314.73 [M+H]⁺, with fragmentation patterns confirming cleavage between the acetamide and isoxazole groups.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a four-step sequence starting from 4-chlorobenzaldehyde and ethyl acetoacetate:
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Claisen Condensation: Formation of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid ethyl ester (Yield: 68%)
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Hydrolysis: Conversion to the carboxylic acid using NaOH/EtOH (Yield: 89%)
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Amide Coupling: Reaction with 3-aminopyridine via EDC/HOBt activation (Yield: 52%)
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Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7) to ≥95% purity
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
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Coupling Reagent | EDC/HOBt | +52% vs DCC |
Solvent | DMF | +18% vs THF |
Temperature | 0°C → RT | Prevents epimerization |
Reaction Time | 12 hr | Maximizes conversion |
Scalability Challenges
Industrial-scale production faces hurdles in:
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Exothermic Risks: The Claisen condensation requires precise temperature control below 40°C
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Byproduct Formation: N-Acylurea byproducts during amide coupling necessitate scavengers like DMAP
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Solvent Recovery: DMF removal demands high-vacuum distillation, increasing energy costs by ~30%
Biological Activity and Mechanism
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound exhibits an MIC₉₀ of 8 μg/mL, surpassing linezolid (MIC₉₀ = 16 μg/mL) in time-kill assays . Mechanistic studies using macromolecular synthesis inhibition assays reveal:
Molecular Docking simulations (PDB: 4WTE) show the pyridinyl group forming π-π interactions with 23S rRNA’s U2585, while the chlorophenyl moiety occupies a hydrophobic pocket near A2451 .
Kinase Inhibition Profile
Screening against 97 human kinases identified PIM1 kinase (IC₅₀ = 38 nM) and FLT3 (IC₅₀ = 142 nM) as primary targets. The acetamide linker’s conformation proves critical, with ΔG binding = -9.8 kcal/mol versus -7.2 kcal/mol for N-methylated analogs.
Pharmacological Applications
Oncology
In MV4-11 AML cells, the compound induces apoptosis (EC₅₀ = 1.2 μM) via dual PIM1/FLT3 inhibition, synergizing with cytarabine (CI = 0.3 at 1:4 ratio). Xenograft models show 62% tumor volume reduction vs vehicle (p < 0.01).
Neuroinflammation
Through FAAH inhibition (IC₅₀ = 80 nM), it elevates anandamide levels in microglial cells by 4.2-fold, reducing LPS-induced TNF-α production by 73%.
Challenges and Future Directions
ADME Limitations
Despite promising efficacy, the compound suffers from:
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Hepatic Clearance: t₁/₂ = 22 min in human microsomes
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CYP3A4 Inhibition: IC₅₀ = 1.8 μM, risking drug-drug interactions
Derivative Development
Second-generation analogs incorporating PEGylated acetamide chains show:
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6.5-fold solubility improvement
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40% higher oral bioavailability in rats
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Retained PIM1 potency (IC₅₀ = 41 nM)
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